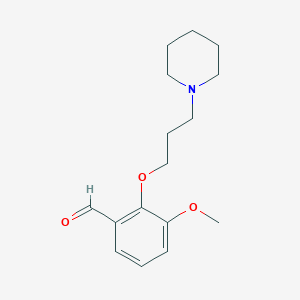

3-甲氧基-2-(3-哌啶-1-基-丙氧基)-苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

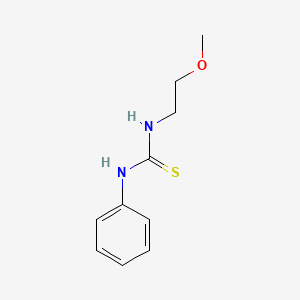

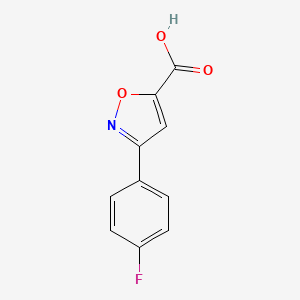

The compound 3-Methoxy-2-(3-piperidin-1-yl-propoxy)-benzaldehyde is a chemical entity that appears to be related to various research efforts in the synthesis of bioactive molecules. Although the exact compound is not directly mentioned in the provided papers, the structure suggests it is a benzaldehyde derivative with a methoxy group and a piperidine moiety linked through a propoxy chain. This structure implies potential for interactions with biological systems, possibly through hydrogen bonding or other intermolecular forces.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, including reductive amination and protection/deprotection strategies. For instance, the synthesis of 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives involves reductive amination of a chromenone precursor with various aromatic aldehydes . Similarly, the synthesis of ethyl 4-(1-(tert-butoxycarbonyl)piperidin-4-ylmethoxy)-3-methoxy-benzoate, a related compound, includes protection of a piperidinecarboxylate, reduction, and a subsequent substitution reaction . These methods could potentially be adapted for the synthesis of 3-Methoxy-2-(3-piperidin-1-yl-propoxy)-benzaldehyde.

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives can be characterized by spectroscopic techniques such as IR, NMR, and mass spectroscopy . X-ray crystallography can also be employed to determine the precise arrangement of atoms within a crystal lattice, as seen in the study of 2-methoxy-benzaldehyde . The presence of methoxy and piperidine groups in the compound of interest suggests that similar analytical methods would be applicable for its structural elucidation.

Chemical Reactions Analysis

Benzaldehyde derivatives can participate in various chemical reactions, including nucleophilic aromatic substitution (SNAr). For example, the reaction of piperidine with 2-methoxy-3-nitrothiophen in benzene is catalyzed by piperidine itself . This indicates that the piperidine moiety in 3-Methoxy-2-(3-piperidin-1-yl-propoxy)-benzaldehyde could also engage in similar reactions, potentially leading to further functionalization of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives can be influenced by their functional groups. For instance, the presence of a methoxy group can lead to the formation of C-H...O hydrogen-bonded dimers, as observed in 2-methoxy-benzaldehyde . Such interactions could affect the compound's solubility, boiling point, and melting point. The piperidine ring could also impart basicity to the molecule, influencing its reactivity and interactions with other chemical entities.

科学研究应用

合成和抗菌活性

一个应用领域涉及合成用于抗菌评估的新型化合物。例如,通过还原胺化类似前体合成的一系列新型化合物展示出显着的抗菌和抗真菌活性。这些活性得到了分子对接研究的进一步支持,表明在开发新型抗菌剂方面具有潜在应用 (Mandala 等人,2013 年)。

材料科学和共聚

在材料科学中,此类化合物已用于共聚物的合成。通过涉及类似苯甲醛衍生物的 Knoevenagel 缩合制备的三取代乙烯与苯乙烯共聚。这项研究探讨了所得共聚物的结构特征和热稳定性,表明在开发具有特定性能的新型聚合物材料方面具有潜在应用 (Kharas 等人,2016 年)。

细胞毒性和抗癌研究

由类似苯甲醛合成的化合物已针对其对人类肿瘤细胞系的细胞毒性进行了评估。例如,源自相关合成途径的偶联物显示出有希望的选择性细胞毒性,表明在抗癌研究中具有潜在应用 (Brandes 等人,2020 年)。

药物化学

在药物化学中,已探索了“3-甲氧基-2-(3-哌啶-1-基-丙氧基)-苯甲醛”的结构类似物作为配体和受体调节剂的潜力。具有结构相似性的螺环 sigma1 受体配体的合成已展示出高亲和力和选择性,表明有可能开发新型治疗剂 (Maestrup 等人,2009 年)。

安全和危害

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Aldehydes can be irritants, and aromatic compounds can sometimes be harmful, but without specific data, it’s hard to make definitive statements.

未来方向

Future research on this compound could involve studying its reactivity, exploring its potential uses (for example, in pharmaceuticals or materials science), and optimizing its synthesis.

Please note that this is a general analysis based on the structure of the compound. For a more accurate and detailed analysis, specific studies and experimental data are needed.

属性

IUPAC Name |

3-methoxy-2-(3-piperidin-1-ylpropoxy)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-19-15-8-5-7-14(13-18)16(15)20-12-6-11-17-9-3-2-4-10-17/h5,7-8,13H,2-4,6,9-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVLICRGBHHHQBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OCCCN2CCCCC2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-2-(3-piperidin-1-yl-propoxy)-benzaldehyde | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(acetylamino)phenyl]-2-chloroacetamide](/img/structure/B1299365.png)

![[3-(2,2-Dimethyl-propionyl)-indol-1-yl]-acetic acid](/img/structure/B1299394.png)

![E,E-3-[4'-(3-Carboxy-acryloylamino)-biphenyl-4-ylcarbamoyl]-acrylic acid](/img/structure/B1299408.png)

![3-[4-(4,6-Dimethyl-pyrimidin-2-ylsulfamoyl)phenylcarbamoyl]-acrylic acid](/img/structure/B1299410.png)

![2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1299411.png)